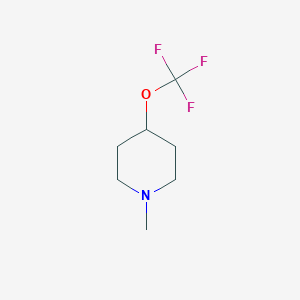

1-Methyl-4-(trifluoromethoxy)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Synthetic and Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. chemicalbook.com Its prevalence in both natural products and synthetic pharmaceuticals underscores its utility as a versatile building block in drug discovery. chemicalbook.comnih.gov

Piperidine and its derivatives are found in a vast array of natural alkaloids, which exhibit a wide spectrum of biological activities. chemeo.comnih.gov These natural products have historically served as a rich source of inspiration for the development of new therapeutic agents. mdpi.com The piperidine motif is a key structural element in numerous pharmaceuticals, contributing to their efficacy as anticancer agents, analgesics, antihistamines, and central nervous system modulators. chemeo.comsigmaaldrich.comthegoodscentscompany.com

The piperidine scaffold offers a number of advantages in drug design. nih.govlookchem.com Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. nih.gov Furthermore, the introduction of a piperidine ring can modulate a molecule's physicochemical properties, such as its solubility and lipophilicity, thereby improving its pharmacokinetic profile. nih.govlookchem.comnih.gov The versatility of the piperidine system allows for the synthesis of large and diverse compound libraries, which are essential for screening and identifying new drug candidates. nih.govdtic.mil

Strategic Role of Trifluoromethoxy Substituents in Molecular Design and Bioactivity Modulation

The trifluoromethoxy (-OCF₃) group has gained significant traction in medicinal chemistry as a valuable substituent for modulating the properties of organic molecules. nuph.edu.ua Its unique electronic and steric characteristics can profoundly influence a compound's bioactivity and pharmacokinetic profile.

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which can significantly alter the electronic properties of the molecule to which it is attached. nuph.edu.uabldpharm.com This electronic perturbation can influence a molecule's reactivity and its ability to interact with biological targets. nuph.edu.ua Sterically, the trifluoromethoxy group is larger than a methoxy (B1213986) group, which can impact the conformation of a molecule and its binding affinity to a receptor. nuph.edu.ua

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, can be effectively tuned by the incorporation of a trifluoromethoxy group. The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04. nuph.edu.ua This increased lipophilicity can enhance a molecule's ability to permeate biological membranes, such as the blood-brain barrier, which is a critical consideration in the development of drugs targeting the central nervous system. nuph.edu.ua

The trifluoromethoxy group is often employed as a bioisostere for other functional groups, such as the methoxy or chloro groups. nuph.edu.ua Bioisosteric replacement is a common strategy in drug design to improve a compound's potency, selectivity, or metabolic stability. dtic.milnuph.edu.ua The substitution of a methoxy group with a trifluoromethoxy group, for instance, can block metabolic oxidation at that position, thereby increasing the drug's half-life. nuph.edu.ua

Interactive Data Tables

Below are data tables for 1-Methyl-4-(trifluoromethoxy)piperidine and related compounds. Data for the target compound is predicted or inferred based on its analogues, as specific experimental data is not widely available.

Physicochemical Properties of this compound (Predicted/Inferred)

| Property | Value |

| Molecular Formula | C₇H₁₂F₃NO |

| Molecular Weight | 183.17 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 183.087103 g/mol |

| Monoisotopic Mass | 183.087103 g/mol |

| Topological Polar Surface Area | 12.5 Ų |

| Heavy Atom Count | 12 |

| Complexity | 168 |

Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 4-(Trifluoromethoxy)piperidine (B1430414) | C₆H₁₀F₃NO | 169.14 | 1.3 |

| 4-(Trifluoromethyl)piperidine | C₆H₁₀F₃N | 153.15 | 1.5 |

| 1-Methylpiperidine | C₆H₁₃N | 99.18 | 1.3 |

| 4-[4-(Trifluoromethoxy)phenoxy]piperidine | C₁₂H₁₄F₃NO₂ | 261.24 | 3.2 |

Research Landscape of this compound and Related Fluorinated Piperidines

The study of fluorinated piperidines is a dynamic and expanding area of chemical research, driven by the continued demand for new therapeutic agents with improved properties. nih.gov While direct research on this compound is not extensively documented in publicly available literature, its chemical components—the N-methylpiperidine core and the 4-trifluoromethoxy substituent—are well-studied. The research landscape can therefore be understood by examining the broader context of fluorinated piperidine chemistry and the strategic use of trifluoromethoxy groups in bioactive molecules.

Current research in fluorinated piperidine chemistry is concentrated on several key areas:

Novel Synthetic Methodologies: A primary focus is the development of efficient and stereoselective methods for the synthesis of fluorinated piperidines. sciencedaily.comidw-online.de Historically, the introduction of fluorine atoms and fluorine-containing groups into the piperidine ring has been challenging. sciencedaily.comidw-online.de Recent advancements include palladium- and rhodium-catalyzed hydrogenation of fluorinated pyridines to produce a variety of fluorinated piperidines. mdpi.comnih.govacs.org For instance, a convenient multi-gram synthesis of 4-(trifluoromethoxy)piperidine has been developed from 4-hydroxypiperidine (B117109), demonstrating a viable pathway to obtaining key trifluoromethoxylated building blocks. nuph.edu.uaresearchgate.net

Physicochemical Property Modulation: A significant area of investigation is the systematic study of how fluorination impacts the physicochemical properties of piperidines. Research has shown that the position and number of fluorine substituents can be used to fine-tune a molecule's basicity (pKa). acs.orgacs.org Lowering the pKa of the piperidine nitrogen can be advantageous in reducing off-target effects, such as binding to the hERG channel, which is associated with cardiac toxicity. acs.orgacs.org The trifluoromethoxy group, being one of the most lipophilic substituents, can also be used to modulate a compound's lipophilicity and membrane permeability. researchgate.net

Fragment-Based Drug Discovery (FBDD): Fluorinated piperidines are being explored as valuable fragments in FBDD. acs.orgnih.gov Their three-dimensional structures and the ability of fluorine to engage in specific interactions make them attractive starting points for building more complex drug candidates. acs.org Chemoinformatic studies are often employed to assess the "lead-likeness" and three-dimensionality of novel fluorinated piperidines. acs.orgnih.gov

Development of Novel Bioactive Compounds: Researchers are actively incorporating fluorinated piperidine scaffolds into molecules targeting a wide range of diseases. Recent studies have explored fluorine-substituted piperidine derivatives as potential therapeutics for diabetes and Alzheimer's disease by targeting enzymes like α-glucosidase and cholinesterases. nih.gov

Based on the known properties of its constituent parts, this compound is expected to make significant contributions in several areas:

Fine-Tuning Lipophilicity and Metabolic Stability: The trifluoromethoxy group is known to significantly increase lipophilicity, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. researchgate.netmdpi.com It also offers high metabolic stability due to the strength of the C-F bonds, which can lead to improved pharmacokinetic profiles. mdpi.com The N-methyl group also influences the molecule's properties, including its basicity and potential for metabolic N-demethylation.

Development of Novel Ligands for CNS Targets: The combination of a piperidine core, often found in centrally active agents, and a lipophilic trifluoromethoxy group suggests that derivatives of this compound could be valuable as ligands for central nervous system (CNS) targets. The ability to fine-tune properties like basicity and lipophilicity is particularly important for optimizing brain penetration and target engagement.

Probing Structure-Activity Relationships (SAR): As a specific isomer with a defined substitution pattern, this compound can serve as a crucial tool in SAR studies. By comparing the biological activity of its derivatives with those of other fluorinated and non-fluorinated analogues, medicinal chemists can gain a deeper understanding of the structural requirements for a desired pharmacological effect.

Structure

3D Structure

Properties

Molecular Formula |

C7H12F3NO |

|---|---|

Molecular Weight |

183.17 g/mol |

IUPAC Name |

1-methyl-4-(trifluoromethoxy)piperidine |

InChI |

InChI=1S/C7H12F3NO/c1-11-4-2-6(3-5-11)12-7(8,9)10/h6H,2-5H2,1H3 |

InChI Key |

AXMTTZFSNHUPLY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 4 Trifluoromethoxy Piperidine and Its Derivatives

Strategies for the Construction of the Piperidine (B6355638) Ring System

The synthesis of the piperidine ring is a well-explored area of organic chemistry, with numerous strategies developed over the years. These methods can be broadly categorized into the cyclization of acyclic precursors or the modification of existing cyclic systems. nih.govmdpi.com Key approaches include hydrogenation of pyridine (B92270) precursors, various intramolecular cyclization reactions, and cycloadditions. nih.govnih.gov

Cyclization Approaches for Saturated Aza-Heterocycles

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, creating one or two bonds in the process to close the six-membered heterocycle. nih.govresearchgate.net

The modification of existing six-membered rings such as pipecolic acid (piperidine-2-carboxylic acid) and δ-lactams (cyclic amides) serves as a common entry point to substituted piperidines. mdpi.comwikipedia.org These methods leverage the inherent stereochemistry of the starting materials, which are often derived from the chiral pool.

One of the earliest syntheses of a fluorinated piperidine involved treating the sodium salt of pipecolic acid with sulfur tetrafluoride to yield 2-(trifluoromethyl)piperidine, albeit in a low yield. mdpi.com More contemporary methods involve the reduction of lactams. For instance, δ-lactams can be readily reduced to the corresponding piperidines using various reducing agents. whiterose.ac.uk Furthermore, sugar-derived lactams can be converted into cyclic imines and subsequently used in multicomponent reactions, like the Joullié–Ugi reaction, to produce highly functionalized pipecolic acid amides. acs.org

| Starting Material | Reagent/Method | Product Type | Reference |

| Pipecolic Acid | Sulfur Tetrafluoride (SF4) | α-Trifluoromethyl piperidine | mdpi.com |

| δ-Lactam | Reducing agents (e.g., BH3·Me2S) | Substituted piperidine | whiterose.ac.uk |

| Sugar-derived Lactam | Reduction / Joullié–Ugi reaction | Polyhydroxylated pipecolic acid amides | acs.org |

| β-Lactam with alkene residue | Intramolecular Cyclization | Piperidine ring (via 6-endo cyclization) | nih.gov |

Table 1. Examples of Piperidine Synthesis from Pre-existing Cyclic Substrates.

Constructing the piperidine ring from linear, non-cyclic molecules is a versatile approach that allows for significant diversity in the final product. mdpi.com These methods typically involve an intramolecular reaction of a linear chain containing a nitrogen atom and a reactive functional group.

Key strategies include:

Intramolecular Nucleophilic Substitution: A primary amine can react with a dihaloalkane in a cyclocondensation reaction to form the piperidine ring. dtic.mil

Intramolecular Michael Addition: An amine tethered to a Michael acceptor, such as an α,β-unsaturated ketone, can undergo an intramolecular 1,4-addition to form the piperidine core. This has been used to create 2-trifluoromethyl-substituted piperidines with high diastereoselectivity. mdpi.com

[4+2] Cycloaddition (Diels-Alder Reaction): This powerful reaction involves the combination of a diene and a dienophile (an alkene or alkyne) to form a six-membered ring. When a nitrogen-containing dienophile is used, this can lead directly to a piperidine precursor. mdpi.com

Electroreductive Cyclization: An imine can be reacted with a terminal dihaloalkane in an electrochemical flow microreactor to synthesize piperidine derivatives. nih.gov

| Acyclic Precursor Type | Reaction Type | Key Features | Reference |

| Linear amine and dihaloalkane | Nucleophilic Substitution | Simple cyclocondensation | dtic.mil |

| ω-Amino α,β-unsaturated ketone | Intramolecular Michael Addition | Forms C-N and C-C bonds; used for CF3-piperidines | mdpi.com |

| Diene and Dienophile | [4+2] Cycloaddition | Forms the six-membered ring in one step | mdpi.com |

| Imine and terminal dihaloalkane | Electroreductive Cyclization | Green and efficient method using a flow microreactor | nih.gov |

Table 2. Overview of Piperidine Ring Formation from Acyclic Precursors.

Oxidative amination of alkenes represents a modern and efficient method for constructing nitrogen-containing heterocycles. This strategy involves the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent through the difunctionalization of a double bond. nih.gov

A notable example is the gold(I)-catalyzed oxidative amination of non-activated alkenes, which utilizes an iodine(III) oxidizing agent. nih.gov Palladium catalysis has also been successfully employed for this type of transformation. For instance, a base-free Pd(DMSO)₂(TFA)₂ catalyst system enables the synthesis of various six-membered N-heterocycles, including piperidines, through a Wacker-type aerobic oxidative cyclization of alkenes that are tethered to sulfonamides. organic-chemistry.org Enantioselective versions of this reaction have been developed using palladium catalysts paired with novel pyridine-oxazoline ligands. nih.gov

Radical cyclizations are a powerful tool for ring construction, often proceeding under mild conditions and tolerating a wide range of functional groups. acs.org These reactions involve the generation of a radical species which then cyclizes onto a tethered double or triple bond.

Several catalytic systems have been developed to facilitate these transformations:

Cobalt Catalysis: A cobalt(II) catalyst can mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.govmdpi.com

Copper Catalysis: Chiral copper(II) catalysts have been used for the enantioselective cyanidation of acyclic amines. nih.govmdpi.com This δ C-H cyanation installs a carbonyl equivalent at the δ-position, and the resulting δ-amino nitrile can be cyclized to form chiral piperidines. nih.govnih.gov

Photoredox Catalysis: Organic photoredox catalysts can be used to generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to afford complex spiropiperidines. thieme-connect.com

Triethylborane Initiation: Triethylborane can act as a radical initiator for the cyclization of 1,6-enynes to produce polysubstituted alkylidene piperidines. mdpi.com

These methods provide access to a wide array of substituted piperidines, including those with multiple stereocenters. acs.orgrsc.org

Reductive Amination Protocols for Piperidine Ring Formation

Reductive amination is one of the most fundamental and widely used methods for forming C-N bonds and is a key strategy for synthesizing piperidines. researchgate.net The reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

This protocol can be applied intramolecularly to form the piperidine ring. A particularly powerful variant is the double reductive amination (DRA) of a dicarbonyl compound with an amine, which forms two C-N bonds in a single synthetic step to generate the piperidine skeleton. nih.gov This approach is especially useful in the synthesis of polyhydroxypiperidines, where sugar-derived dicarbonyls are employed as substrates to control the stereochemistry of the hydroxyl groups. researchgate.net A variety of reducing agents can be used, each with its own advantages and disadvantages regarding selectivity and toxicity. researchgate.net

Ruthenium(II)-catalyzed double reductive amination of glutaric dialdehyde (B1249045) and aniline (B41778) derivatives is one such method, while other protocols utilize microwave mediation or the oxidative ring-opening of cyclic diols to generate the necessary dialdehyde in situ. nih.gov

| Reaction Type | Precursors | Key Features | Reference |

| Intramolecular Reductive Amination | Amino-aldehyde or Amino-ketone | Ring closure via in situ imine/enamine formation and reduction. | researchgate.net |

| Double Reductive Amination (DRA) | Dicarbonyl compound and an amine | Forms two C-N bonds in one pot to build the ring. | nih.gov |

| Ruthenium(II)-catalyzed DRA | Glutaric dialdehyde and anilines | Highly selective for certain amine substrates. | nih.gov |

| Oxidative Ring Opening / DRA | Cyclic diols and an amine | In situ generation of the dialdehyde followed by cyclization. | nih.gov |

Table 3. Reductive Amination Strategies for Piperidine Synthesis.

Introduction of the Trifluoromethoxy Group onto the Piperidine Scaffold

The installation of a trifluoromethoxy group onto an aliphatic scaffold like piperidine is a challenging transformation that often requires multi-step sequences and specialized reagents. Direct trifluoromethoxylation of unactivated C-H bonds is difficult, so strategies typically rely on the conversion of a pre-existing functional group, most commonly a hydroxyl group.

A key strategy for synthesizing 4-(trifluoromethoxy)piperidine (B1430414), the direct precursor to the target compound, involves a multi-step process starting from 4-hydroxypiperidine (B117109). nuph.edu.ua A notable approach is the Hiyama-type fluorodesulfurization reaction. nuph.edu.ua

The general sequence is as follows:

N-Protection: The secondary amine of the starting material, 4-hydroxypiperidine, is first protected to prevent side reactions. A common protecting group is benzoyl, introduced by reacting the piperidine with benzoyl chloride. nuph.edu.ua

Xanthate Formation: The hydroxyl group of N-benzoyl-4-hydroxypiperidine is converted into a xanthate. This is typically achieved by treatment with a strong base like sodium hydride, followed by the addition of carbon disulfide (CS2) and then methyl iodide (CH3I). nuph.edu.ua

Fluorodesulfurization: The crucial trifluoromethoxy group is formed in this step. The xanthate intermediate undergoes a fluorodesulfurization reaction. This transformation can be accomplished using a combination of a brominating agent, such as N-bromosuccinimide (NBS), and a fluoride (B91410) source like Olah's reagent (a pyridine-poly(hydrogen fluoride) complex). nuph.edu.ua

Deprotection/Modification: The N-benzoyl group can be reduced to a benzyl (B1604629) group and subsequently removed using a reagent like 1-chloroethyl chloroformate to yield 4-(trifluoromethoxy)piperidine. nuph.edu.ua This secondary amine is then ready for the final N-methylation step.

Another general method for the trifluoromethoxylation of alcohols involves silver-mediated oxidative trifluoromethylation, although its application to piperidine substrates requires careful consideration of reaction conditions. nuph.edu.ua

The synthesis of the 4-(trifluoromethoxy)piperidine core relies on a specific set of precursors and reagents. The primary precursor is a piperidine ring bearing a hydroxyl group at the C-4 position, which serves as a handle for the introduction of the trifluoromethoxy moiety.

| Role in Synthesis | Precursor/Reagent | Example of Use | Reference |

| Starting Material | 4-Hydroxypiperidine | The foundational scaffold containing the necessary hydroxyl group. | nuph.edu.ua |

| N-Protecting Agent | Benzoyl chloride | Protects the piperidine nitrogen during subsequent reactions. | nuph.edu.ua |

| Xanthate Formation | Sodium hydride, Carbon disulfide, Methyl iodide | Converts the hydroxyl group into a xanthate ester. | nuph.edu.ua |

| Fluorodesulfurization | N-Bromosuccinimide (NBS), Olah's reagent (Pyridine-HF) | Effects the conversion of the xanthate to the trifluoromethoxy group. | nuph.edu.ua |

| Electrophilic Reagent | O-(Trifluoromethyl)dibenzofuranium salts (Umemoto's Reagent) | A powerful electrophilic reagent for direct trifluoromethylation of alcohols. | nuph.edu.uamdpi.com |

| Electrophilic Reagent | Hypervalent iodine reagents (Togni's Reagents) | Zinc-mediated formation of trifluoromethyl ethers from alcohols. | nuph.edu.ua |

| Nucleophilic Reagent | Trifluoromethyl nonafluorobutanesulfonate (TFNf) | A thermally stable, liquid nucleophilic trifluoromethoxylating reagent. | mdpi.com |

This table is generated based on available data and may not be exhaustive.

Regioselectivity is a critical consideration in the synthesis of substituted piperidines. nih.gov For the synthesis of 1-methyl-4-(trifluoromethoxy)piperidine, the key challenge is ensuring that functionalization occurs specifically at the C-4 position and the nitrogen atom, without unintended reactions at other sites on the ring.

Use of Protecting Groups: The most crucial aspect for achieving regioselectivity in the trifluoromethoxylation of 4-hydroxypiperidine is the protection of the nitrogen atom. nuph.edu.ua Without a protecting group, the basic nitrogen would interfere with the reagents used for xanthate formation and fluorination. The benzoyl protecting group effectively isolates the reactivity to the C-4 hydroxyl group. nuph.edu.ua

Substrate-Controlled Synthesis: The strategy starting from 4-hydroxypiperidine inherently directs the trifluoromethoxylation to the C-4 position. The regioselectivity is predetermined by the choice of the starting material.

Steric and Electronic Factors: In more complex piperidine systems with multiple potential reaction sites, regioselectivity is governed by a combination of steric and electronic effects. nih.gov For instance, direct C-H functionalization approaches often favor the C-2 position due to electronic activation by the nitrogen atom, though this can be overridden by sterically demanding catalysts or protecting groups to achieve C-4 functionalization. researchgate.net While not the primary route for this specific molecule, these principles are fundamental in piperidine chemistry.

N-Methylation Strategies for the Piperidine Nitrogen Atom

Once 4-(trifluoromethoxy)piperidine is obtained, the final step is the introduction of a methyl group onto the piperidine nitrogen. This can be achieved through several established methods.

Direct N-alkylation is a common and straightforward method for methylating secondary amines.

Classical N-Alkylation: This involves reacting the secondary amine with a methylating agent, such as methyl iodide or dimethyl sulfate, often in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. cdnsciencepub.com Care must be taken to avoid over-alkylation, which would result in a quaternary ammonium (B1175870) salt. cdnsciencepub.com

Reductive Amination (Eschweiler-Clarke Reaction): A widely used method for N-methylation is the Eschweiler-Clarke reaction, which involves treating the secondary amine with formaldehyde (B43269) (the source of the methyl group) and a reducing agent, typically formic acid. acs.org This method is often high-yielding and avoids the formation of quaternary salts. A modern variation uses paraformaldehyde as the C1 source in conjunction with a copper-hydride catalyst. acs.org

| Method | Methyl Source | Reducing Agent/Catalyst | Key Features | Reference |

| Classical Alkylation | Methyl iodide (CH₃I) | Base (e.g., K₂CO₃) | Simple procedure; potential for over-alkylation. | cdnsciencepub.com |

| Eschweiler-Clarke | Formaldehyde/Formic Acid | Formic Acid | High selectivity for methylation, avoids quaternary salts. | acs.org |

| Catalytic Methylation | Paraformaldehyde ((CH₂O)n) | (CAAC)CuH catalyst, PMHS | High efficiency and selectivity under mild conditions. | acs.org |

This table is generated based on available data and may not be exhaustive.

In a molecule that already contains a potentially reactive functional group like the trifluoromethoxy moiety, the selectivity of the N-methylation step is paramount to prevent undesired side reactions.

The synthetic strategy outlined for 4-(trifluoromethoxy)piperidine, which involves deprotection to reveal the secondary amine as the penultimate step, is designed for selectivity. nuph.edu.ua At this stage, the secondary amine is the most nucleophilic site in the molecule, making it the primary target for electrophilic methylating agents.

The choice of methylation protocol can further enhance selectivity.

Catalytic Methods: Copper-catalyzed N-methylation using paraformaldehyde has been shown to be highly selective for a wide range of amines, including heterocyclic amines, and proceeds under conditions that are unlikely to affect the stable trifluoromethoxy group. acs.org

Stereochemical Considerations: When the piperidine ring contains chiral centers, the N-methylation step can lead to the formation of diastereomers. Studies on related piperidine systems have shown that the stereochemical outcome (i.e., axial vs. equatorial attack of the methylating agent) can be influenced by the steric environment around the nitrogen atom and the specific reagents used. cdnsciencepub.com For 4-substituted piperidines like the target compound, this is less complex, but it remains a key consideration in the synthesis of more complex, stereochemically rich derivatives. nih.govacs.org

Deprotection and Subsequent N-Methylation Sequences

The synthesis of this compound often involves the use of a nitrogen protecting group on the piperidine ring during the introduction of the trifluoromethoxy moiety. The final steps of the synthesis, therefore, necessitate the removal of this protecting group (deprotection) followed by the introduction of the N-methyl group (N-methylation).

A common strategy involves starting with an N-protected piperidine derivative. For instance, an N-benzoyl group can be used to protect the piperidine nitrogen. After the desired transformations on the ring are complete, this group can be reduced to a benzyl group and subsequently removed using reagents like 1-chloroethyl chloroformate. nuph.edu.ua Similarly, the tert-butyloxycarbonyl (Boc) group is a widely used protecting group in piperidine chemistry. nih.gov Deprotection of an N-Boc piperidine is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.gov A patent describes a method where an N-benzyl group is removed by reaction with an acid in the presence of a hydrogen source and a catalyst to yield the piperidinium (B107235) salt, which is then neutralized with a base to give the free piperidine. google.com

Once the secondary amine, 4-(trifluoromethoxy)piperidine, is obtained, N-methylation can be carried out through various standard procedures. One of the most common methods is reductive amination. This involves reacting the secondary amine with formaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) to yield the N-methylated product. Another classic method is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde.

Table 1: Common N-Protecting Groups and Deprotection/N-Methylation Strategies

| Protecting Group | Deprotection Reagent/Method | Subsequent N-Methylation Method |

|---|---|---|

| Benzoyl (Bz) | Reduction (e.g., to benzyl) followed by cleavage (e.g., 1-chloroethyl chloroformate) nuph.edu.ua | Reductive Amination (e.g., HCHO, NaBH(OAc)₃) |

| Benzyl (Bn) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C); Acid/Hydrogen Source google.com | Reductive Amination |

Stereoselective Synthesis of this compound and its Chiral Analogues

The creation of specific stereoisomers of substituted piperidines is a significant challenge in synthetic chemistry, driven by the demand for enantiomerically pure pharmaceutical compounds.

Asymmetric Synthesis Approaches for Piperidine Derivatives

A variety of asymmetric strategies have been developed to access chiral piperidine scaffolds. nih.gov These methods often establish chirality early in the synthetic sequence and carry it through to the final product.

Chiral Auxiliary-Based Methods : One approach utilizes a chiral auxiliary, such as the Enders hydrazine (B178648) (SAMP), which is condensed with a ketone to form a chiral hydrazone. Subsequent alkylation reactions proceed with high stereocontrol, allowing for the asymmetric synthesis of polysubstituted piperidines. lookchem.com

Catalytic Asymmetric Reactions : The use of chiral catalysts for reactions like hydrogenation, cycloadditions, and C-H functionalization is a powerful tool. nih.govresearchgate.net For example, the asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral iridium(I) catalysts can produce highly enantioenriched piperidines. nih.gov Similarly, chiral phosphine (B1218219) catalysts can mediate enantioselective [4+2] annulations between imines and allenes to furnish functionalized piperidine derivatives. researchgate.net A palladium-catalyzed enantioselective oxidative amination of non-activated alkenes has also been developed using a novel pyridine-oxazoline ligand. nih.gov

Control of Stereochemistry at the Piperidine Ring (e.g., C-4 Position)

Controlling the stereochemistry at the C-4 position is crucial for synthesizing analogues of this compound. This can be achieved through both substrate control and catalyst control.

Directed C-H Functionalization : By choosing appropriate catalysts and nitrogen protecting groups, direct C-H functionalization can be guided to specific positions on the piperidine ring. researchgate.netnih.gov For instance, while C-2 functionalization is often electronically favored, steric shielding by a bulky N-protecting group and a sterically demanding rhodium catalyst can override this preference and direct functionalization to the C-4 position. researchgate.netnih.govresearchgate.net Palladium-catalyzed C(sp³)–H arylation has also shown a regiochemical preference for the C-4 position over the C-2 position in certain piperidine carboxamides. acs.org

Diastereoselective Cyclizations : One-pot syntheses involving sequential gold-catalyzed cyclization of N-homopropargyl amides, followed by reduction, can lead to highly diastereoselective formation of piperidin-4-ols. nih.gov The stereochemistry of the substituents on the starting material can effectively control the stereochemical outcome at the C-4 position of the newly formed ring. nih.gov

Diastereoselective and Enantioselective Methodologies for Advanced Target Compounds

The synthesis of complex molecules containing the this compound motif often requires sophisticated diastereo- and enantioselective methods.

Catalytic Hydrogenation : The enantioselective hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides using iridium catalysis has been shown to generate up to three stereogenic centers in a single operation, providing a convenient route to chiral poly-substituted piperidines with good enantiomeric excess. rsc.org

Allylboration : A catalytic regio-, diastereo-, and enantioselective strategy for preparing homoallylic alcohols bearing a stereogenic carbon bound to a trifluoromethyl group has been developed. nih.gov Such methodologies are crucial for building complex chiral side chains that could be incorporated into piperidine-based structures.

Cascade Reactions : Organocatalyzed cascade reactions, such as aza-Michael/Michael additions, can construct complex heterocyclic systems like spiro-pyrrolidine-pyrazolones with excellent diastereoselectivities and enantioselectivities. researchgate.net These strategies, which build molecular complexity rapidly, are applicable to the synthesis of advanced target compounds incorporating substituted piperidines.

Synthetic Routes to Key Intermediates of this compound

Preparation of 4-(Trifluoromethoxy)piperidine and Related Building Blocks

The core intermediate for the title compound is 4-(trifluoromethoxy)piperidine. A convenient, multi-gram scale synthesis for this building block has been developed starting from readily available 4-hydroxypiperidine. nuph.edu.ua

The five-stage synthesis is summarized as follows:

N-Protection : The nitrogen of 4-hydroxypiperidine is protected with a benzoyl group via acylation with benzoyl chloride.

Xanthate Formation : The hydroxyl group of N-benzoyl-4-hydroxypiperidine is converted into a S-methyl xanthate.

Trifluoromethoxylation : The xanthate is subjected to desulfurative fluorination using N-bromosuccinimide (NBS) and a fluoride source like Olah's reagent (pyridine-HF) in a process known as the Hiyama method. This key step introduces the trifluoromethoxy group at the C-4 position.

Protecting Group Modification : The N-benzoyl group is reduced to an N-benzyl group.

Deprotection : The N-benzyl group is cleaved using 1-chloroethyl chloroformate to yield the target 4-(trifluoromethoxy)piperidine. nuph.edu.ua

Table 2: Synthetic Sequence for 4-(Trifluoromethoxy)piperidine

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| 1 | 4-Hydroxypiperidine | Benzoyl chloride | N-Benzoyl-4-hydroxypiperidine |

| 2 | N-Benzoyl-4-hydroxypiperidine | CS₂, MeI, Base | N-Benzoyl-4-(S-methylxanthate)piperidine |

| 3 | N-Benzoyl-4-(S-methylxanthate)piperidine | NBS, Pyridine-HF (Olah's Reagent) | N-Benzoyl-4-(trifluoromethoxy)piperidine |

| 4 | N-Benzoyl-4-(trifluoromethoxy)piperidine | Reducing Agent | N-Benzyl-4-(trifluoromethoxy)piperidine |

Synthesis of N-Methylated Piperidine Scaffolds

The introduction of a methyl group onto the nitrogen atom of the 4-(trifluoromethoxy)piperidine scaffold is a critical step in the synthesis of the target compound, this compound. This transformation is typically achieved through the alkylation of the parent secondary amine. Several established methodologies are employed for this purpose, with reductive amination techniques being particularly prominent due to their efficiency and selectivity. These methods are favored as they generally avoid the common problem of over-alkylation, which can lead to the formation of undesired quaternary ammonium salts. wikipedia.org

The two primary methods for the N-methylation of secondary amines like 4-(trifluoromethoxy)piperidine are the Eschweiler-Clarke reaction and reductive amination using a hydride reducing agent.

Eschweiler-Clarke Reaction The Eschweiler-Clarke reaction is a classic and highly effective one-pot method for the methylation of primary or secondary amines. prezi.com The reaction utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent. wikipedia.orgorganic-chemistry.org The mechanism begins with the reaction between the secondary amine (4-(trifluoromethoxy)piperidine) and formaldehyde to form an intermediate iminium ion. Subsequently, the formic acid acts as a hydride donor, reducing the iminium ion to the tertiary amine. The reaction is driven to completion by the decomposition of the oxidized formic acid into carbon dioxide gas, which is irreversible. wikipedia.org A key advantage of this method is that it exclusively yields the tertiary amine, as the product cannot form another iminium ion, thus preventing quaternization. wikipedia.org

Reductive Amination with Hydride Reagents A more contemporary and versatile approach is reductive amination using formaldehyde in conjunction with a mild reducing agent. This two-step process, which can often be performed in a single pot, also proceeds through an iminium ion intermediate. The secondary amine is first treated with formaldehyde to form the iminium species, which is then reduced in situ by a hydride reagent. researchgate.net Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (B1222165) (NaBH₄). researchgate.net Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance for a wide range of functional groups. This method is highly efficient and can be performed under neutral or mildly acidic conditions, often in aqueous environments, which simplifies the procedure and workup. scirp.org

The following table summarizes and compares the common N-methylation methodologies.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Eschweiler-Clarke Reaction | Formaldehyde (HCHO), Formic Acid (HCOOH) | Aqueous solution, heated to reflux | - Prevents over-alkylation

| - Requires elevated temperatures

|

| Reductive Amination | Formaldehyde (HCHO), Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or other aprotic solvents, room temperature | - Very mild conditions

| - Reagent is more expensive than formic acid |

| Reductive Amination | Formaldehyde (HCHO), Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) or other protic solvents, slightly acidic pH | - Mild conditions

| - Use of highly toxic cyanide-based reagent |

Derivation of Intermediates from Pyridine Precursors

An alternative and powerful strategy for constructing the 4-(trifluoromethoxy)piperidine core involves the chemical reduction of a corresponding pyridine precursor. This approach benefits from the wide availability of substituted pyridines and the efficiency of modern catalytic hydrogenation techniques. eventsair.com The key starting material for this route is 4-(trifluoromethoxy)pyridine (B13149640). The synthesis of this precursor is typically achieved via nucleophilic aromatic substitution, for instance, by reacting 4-chloropyridine (B1293800) with a source of the trifluoromethoxide anion in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org

Once the 4-(trifluoromethoxy)pyridine intermediate is obtained, the core transformation is the saturation of the aromatic ring via catalytic hydrogenation to yield 4-(trifluoromethoxy)piperidine. The hydrogenation of pyridines can be challenging due to the aromatic stability of the ring and the tendency of the Lewis-basic nitrogen atom to poison the catalyst surface. eventsair.comchemrxiv.org To overcome these issues, reactions are often carried out under acidic conditions or employ specialized catalyst systems that are robust and highly active. eventsair.comresearchgate.net

A range of heterogeneous and homogeneous catalysts have been successfully employed for this transformation:

Platinum and Palladium Catalysts: Traditional catalysts such as platinum(IV) oxide (PtO₂, Adams' catalyst) and palladium on carbon (Pd/C) are effective for pyridine reduction. researchgate.netgoogle.com These reactions often necessitate acidic solvents like glacial acetic acid and may require elevated pressures (50-70 bar) and temperatures to achieve complete conversion. researchgate.net The acidic medium protonates the pyridine nitrogen, which reduces catalyst poisoning and activates the ring toward hydrogenation. google.com

Rhodium and Ruthenium Catalysts: Rhodium and Ruthenium-based catalysts, such as rhodium(III) oxide (Rh₂O₃) or supported ruthenium nanoparticles, have also been developed. bohrium.comresearchgate.net These systems can operate under milder conditions and show high selectivity for the formation of the cis-piperidine isomer. bohrium.com

Iridium Catalysts: More recently, homogeneous iridium catalysts, often featuring N,P-ligands, have emerged as exceptionally effective for the hydrogenation of a wide array of functionalized pyridines. eventsair.comchemrxiv.orgdiva-portal.org These advanced catalytic systems can operate at low catalyst loadings and under mild conditions, demonstrating remarkable tolerance for sensitive functional groups that might be reduced by other methods. chemrxiv.org The reaction typically employs an acid co-catalyst to reversibly protonate the pyridine and facilitate the reduction. eventsair.com

The following table provides an overview of representative catalytic systems used for the hydrogenation of pyridine derivatives.

| Catalyst System | Typical Conditions | Key Features | Reference(s) |

|---|---|---|---|

| Platinum(IV) Oxide (PtO₂) | Glacial Acetic Acid, H₂ (50-70 bar), Room Temp. | Classic, robust method; acidic solvent required to prevent catalyst poisoning. | researchgate.net |

| Palladium on Carbon (Pd/C) | Acidic medium (e.g., HCl), H₂, elevated temp/pressure | Widely available heterogeneous catalyst; conditions can be harsh. | google.com |

| Rhodium(III) Oxide (Rh₂O₃) | Trifluoroethanol (TFE), H₂ (5 bar), 40 °C | Operates under mild conditions; effective for pyridines with alcohol groups. | researchgate.net |

| Homogeneous Iridium-N,P Ligand Complexes | Various solvents, H₂ (low to high pressure), acid co-catalyst | High activity and selectivity; broad functional group tolerance; mild conditions. | eventsair.comchemrxiv.orgdiva-portal.org |

| Ruthenium on TiO₂ (Ru-Phen@TiO₂) | H₂ (50 bar), 100 °C | Heterogeneous catalyst with high cis-selectivity; reusable. | bohrium.com |

Following the successful hydrogenation to 4-(trifluoromethoxy)piperidine, the final N-methylation step can be carried out as described in section 2.5.2 to yield the target compound.

Chemical Reactivity and Transformations of 1 Methyl 4 Trifluoromethoxy Piperidine

Reactivity Profile of the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic and basic center. This inherent reactivity allows for a range of functionalization reactions, including the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

The nitrogen atom of 1-methyl-4-(trifluoromethoxy)piperidine can act as a nucleophile, participating in substitution reactions with various electrophiles.

N-Alkylation: While the nitrogen is already methylated, further N-alkylation to form a quaternary ammonium (B1175870) salt can occur with reactive alkylating agents. For instance, treatment with alkyl halides, such as alkyl bromides, can lead to the formation of the corresponding N-alkyl-N-methyl-4-(trifluoromethoxy)piperidinium salts. nih.gov The reaction conditions for such transformations typically involve a suitable solvent and may be influenced by the nature of the alkylating agent and the reaction temperature. beilstein-journals.org

N-Acylation: N-acylation of similar piperidine structures is a common transformation. nuph.edu.ua However, for a tertiary amine like this compound, direct acylation to form an acylammonium intermediate is possible, which can then act as an acylating agent itself or undergo further reactions. The reactivity in acylation reactions is dependent on the electrophilicity of the acylating agent, such as acyl chlorides or anhydrides.

While direct amidation of the tertiary nitrogen is not feasible, derivatives of 4-(trifluoromethoxy)piperidine (B1430414) can be utilized in amidation and other advanced coupling reactions. For instance, a secondary amine precursor, 4-(trifluoromethoxy)piperidine, can readily undergo amidation with carboxylic acids or their activated derivatives to form the corresponding N-acylpiperidines. nuph.edu.uanih.gov These N-acylpiperidines can subsequently be N-methylated to yield the target compound.

Advanced coupling reactions, often catalyzed by transition metals, provide a powerful tool for forming C-N bonds. rsc.org While direct C-N coupling with the tertiary amine of this compound is challenging, related piperidine derivatives can participate in such reactions. For example, a secondary piperidine can be coupled with aryl halides or triflates in the presence of a suitable catalyst, typically palladium or nickel-based, to form N-arylpiperidines. rsc.org

Reactivity at the Piperidine Ring Carbon Atoms

The carbon atoms of the piperidine ring also exhibit reactivity, which can be exploited for further functionalization. The electronic effect of the nitrogen atom and the trifluoromethoxy group influences the reactivity of the C-H bonds at different positions of the ring.

Direct C-H functionalization of piperidine rings is a rapidly developing area of organic synthesis, offering an atom-economical way to introduce new functional groups. dtu.dk For this compound, the positions adjacent to the nitrogen (C-2 and C-6) and the position bearing the trifluoromethoxy group (C-4) are of particular interest.

C-2 Functionalization: The C-H bonds at the C-2 and C-6 positions are activated by the adjacent nitrogen atom. nih.gov This allows for reactions such as metal-catalyzed C-H activation/functionalization, where a transition metal catalyst can insert into the C-H bond, enabling the introduction of various substituents.

C-3 Functionalization: Functionalization at the C-3 position is generally more challenging due to the deactivating inductive effect of the nitrogen atom. nih.gov However, specific catalytic systems can be designed to achieve C-3 selectivity.

C-4 Functionalization: The C-4 position is already substituted with the trifluoromethoxy group. Further functionalization at this position would require harsh conditions and is generally not a preferred reaction pathway.

Table 1: Reactivity at Piperidine Ring Carbons

| Position | Reactivity | Potential Reactions |

| C-2 / C-6 | Activated by adjacent nitrogen | Metal-catalyzed C-H activation, oxidation |

| C-3 / C-5 | Deactivated by nitrogen's inductive effect | More challenging, requires specific catalysts |

| C-4 | Substituted with -OCF₃ | Generally unreactive towards further substitution |

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. mit.edumdpi.com While this compound itself may not be a direct substrate for many cross-coupling reactions, its derivatives can be effectively utilized.

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a prominent example. libretexts.orgnih.gov A derivative of this compound bearing a leaving group (e.g., a bromine or iodine atom) on the piperidine ring could be coupled with a variety of boronic acids to introduce new carbon-based substituents. nih.gov

For instance, a hypothetical 2-bromo-1-methyl-4-(trifluoromethoxy)piperidine could undergo a Suzuki-Miyaura reaction with an arylboronic acid to yield a 2-aryl-1-methyl-4-(trifluoromethoxy)piperidine. The success of such reactions would depend on the choice of catalyst, ligands, base, and reaction conditions.

Ring-opening and ring-expansion reactions of piperidine derivatives can lead to the formation of acyclic or larger ring structures, which can be valuable synthetic intermediates.

Ring-Opening: The piperidine ring is generally stable. However, under specific conditions, ring-opening reactions can be induced. For example, treatment with certain reagents could lead to the cleavage of one of the C-N bonds. Such transformations are often facilitated by the presence of activating groups on the ring or through the formation of a reactive intermediate. rsc.orgrsc.org

Stability and Derivatization of the Trifluoromethoxy Group

The trifluoromethoxy (OCF3) group is a unique substituent that significantly influences the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and basicity. Its impact on saturated heterocyclic systems like piperidine is of considerable interest in medicinal chemistry and drug discovery. This section explores the chemical stability of the OCF3 group in this compound under various conditions and investigates potential synthetic transformations of this moiety.

Chemical Stability under Diverse Reaction Conditions

The stability of the trifluoromethoxy group is a critical factor in its application in complex molecule synthesis. Generally, the OCF3 group, particularly on aromatic rings, is known for its high stability under a wide range of reaction conditions. However, its stability on a saturated aliphatic ring system like in this compound can be influenced by the electronic environment of the piperidine ring.

Acidic Conditions:

The trifluoromethoxy group is generally stable to acidic conditions. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms contribute to its robustness. In the context of this compound, the piperidine nitrogen would be protonated under acidic conditions, forming a piperidinium (B107235) salt. This protonation is unlikely to directly affect the stability of the C-O-CF3 bond at the 4-position. Studies on related fluorinated piperidine derivatives have shown that acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrogen chloride (HCl), are well-tolerated and are often used for the deprotection of nitrogen-protecting groups without affecting the fluorinated substituent. While specific data for this compound is limited, the general inertness of the OCF3 group suggests it would remain intact under typical acidic reaction conditions used in organic synthesis.

Basic Conditions:

The stability of the trifluoromethoxy group under basic conditions is also noteworthy. Unlike other haloalkoxy groups, the OCF3 group is generally resistant to nucleophilic attack and elimination reactions. In the case of this compound, the tertiary amine functionality can act as a base, but the OCF3 group itself is not expected to be labile under moderately basic conditions. Stronger bases could potentially interact with the protons alpha to the nitrogen, but direct attack on the highly stable OCF3 group is improbable.

Oxidative and Reductive Conditions:

The trifluoromethoxy group is highly resistant to both oxidation and reduction. The fluorine atoms are in their highest oxidation state, and the C-F bonds are exceptionally strong, making the CF3 moiety inert to most common oxidizing agents. Similarly, the C-O and C-F bonds are not susceptible to cleavage by typical reducing agents. For instance, catalytic hydrogenation, a common method for the reduction of functional groups, does not typically affect the trifluoromethoxy group. A study on the reductive cleavage of C(sp2)-CF3 bonds in trifluoromethylpyridines highlighted the challenge of such transformations, requiring specific and powerful reducing systems. researchgate.netnih.gov This suggests that the OCF3 group on a saturated piperidine ring would be even more stable towards reduction.

The following table summarizes the expected stability of the trifluoromethoxy group in this compound under various reaction conditions based on general knowledge of the OCF3 group's reactivity.

| Condition Category | Specific Reagents/Conditions | Expected Stability of OCF3 Group | Reference/Rationale |

| Acidic | HCl, H2SO4, TFA | High | General stability of OCF3 group; Protonation occurs at the nitrogen. |

| Basic | NaOH, K2CO3, Et3N | High | Resistance of OCF3 to nucleophilic attack. |

| Oxidative | KMnO4, CrO3, m-CPBA | High | High oxidation state of fluorine and strength of C-F bonds. |

| Reductive | H2/Pd, LiAlH4, NaBH4 | High | Strength of C-O and C-F bonds; Resistance to typical reducing agents. researchgate.netnih.gov |

Synthetic Transformations Involving the Trifluoromethoxy Moiety

While the trifluoromethoxy group is prized for its stability, there are limited but important synthetic transformations that can involve this moiety. These transformations are generally challenging due to the inertness of the OCF3 group.

Direct derivatization of the trifluoromethoxy group on a saturated ring like piperidine is not a common strategy due to its low reactivity. Most synthetic approaches focus on introducing the trifluoromethoxy-substituted piperidine ring as a complete building block. For instance, a preparative synthetic approach to 4-(trifluoromethoxy)piperidine has been developed, which can then be N-methylated to yield the target compound. nuph.edu.ua

Hypothetically, transformations could be envisioned under harsh conditions or with specific reagents designed to activate the C-F or C-O bonds. For example, reductive cleavage of a C-O bond is a possibility, though it would require potent reducing agents and likely lead to the formation of a hydroxyl group at the 4-position, effectively reversing the trifluoromethoxylation.

Given the high stability of the trifluoromethoxy group, it is more common for synthetic modifications to occur at other positions of the this compound molecule, such as the piperidine ring itself or through reactions involving the nitrogen atom. The OCF3 group would be expected to act as a stable, electron-withdrawing substituent throughout these transformations.

The table below outlines potential, albeit challenging, synthetic transformations involving the trifluoromethoxy group.

| Transformation Type | Reagents and Conditions | Potential Product | Challenges and Considerations |

| Hydrolysis/Cleavage | Strong acid (e.g., HBr, HI) at high temperatures | 1-Methylpiperidin-4-ol | Requires harsh conditions that may degrade other parts of the molecule. The stability of the OCF3 group makes this transformation difficult. |

| Reductive Cleavage | Potent reducing agents (e.g., dissolving metal reduction) | 1-Methylpiperidin-4-ol | High stability of the C-O and C-F bonds makes this a challenging and likely low-yielding reaction. researchgate.netnih.gov |

It is important to note that these transformations are not well-documented for this compound and are based on the general reactivity patterns of highly fluorinated ethers. The primary role of the trifluoromethoxy group in this context is as a stable modulator of physicochemical properties rather than a reactive handle for further derivatization.

Spectroscopic and Structural Characterization of 1 Methyl 4 Trifluoromethoxy Piperidine

Advanced Spectroscopic Techniques for Definitive Structure Elucidation

The definitive structural elucidation of 1-Methyl-4-(trifluoromethoxy)piperidine would rely on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the chemical environment of specific nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. A complete NMR characterization of this compound would involve a suite of experiments.

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, specific chemical shifts and coupling patterns would be expected for the N-methyl group, the methine proton at the C4 position, and the axial and equatorial protons on the piperidine (B6355638) ring.

Expected ¹H NMR Data Table (Hypothetical)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would be indicative of the carbon's hybridization and its bonding environment, with distinct signals anticipated for the N-methyl carbon, the piperidine ring carbons, and the carbon of the trifluoromethoxy group.

Expected ¹³C NMR Data Table (Hypothetical)

| Chemical Shift (ppm) | Assignment |

|---|

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. Its chemical shift would be characteristic of the -OCF₃ group attached to an aliphatic carbon.

Expected ¹⁹F NMR Data Table (Hypothetical)

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|

To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, revealing which protons are adjacent to one another.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the molecular formula.

Expected Mass Spectrometry Data Table (Hypothetical)

| m/z | Interpretation |

|---|

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum shows absorption bands corresponding to specific bond vibrations (stretching, bending).

For a molecule like this compound, the IR spectrum would be expected to show several characteristic absorption bands:

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the methyl group are typically observed in the 2850-3000 cm⁻¹ region. nih.gov

C-N Stretching: The stretching vibration of the tertiary amine (C-N) in the piperidine ring usually appears in the 1000-1250 cm⁻¹ range.

C-O Stretching: The C-O single bond stretch associated with the ether linkage is expected in the 1000-1300 cm⁻¹ region.

C-F Stretching: The strong absorption bands for C-F bonds of the trifluoromethoxy (-OCF₃) group are characteristically found in the 1000-1400 cm⁻¹ region and are often the most intense peaks in the spectrum. mdpi.com

The specific frequencies and patterns of these bands provide a molecular fingerprint, allowing for structural confirmation. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Aliphatic C-H | Stretching | 2850 - 3000 | nih.gov |

| C-N (tertiary amine) | Stretching | 1000 - 1250 | researchgate.net |

| C-O (ether) | Stretching | 1000 - 1300 | nih.gov |

| C-F (of OCF₃) | Stretching | 1000 - 1400 (strong) | mdpi.com |

This is an interactive data table. The values are based on typical IR absorption ranges for the specified functional groups.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information about bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's solid-state conformation. nih.gov For a piperidine derivative, X-ray analysis would reveal the exact geometry of the piperidine ring (e.g., chair, boat, or twist-boat conformation), the orientation of the substituents (axial vs. equatorial), and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. mdpi.comnih.gov The successful application of this technique requires the growth of a suitable single crystal of the compound. mdpi.com

Conformational Analysis and Stereochemical Characterization

Understanding the three-dimensional shape and stereochemistry of this compound is critical, as these features can significantly influence its properties.

Analysis of Preferred Conformations of the Piperidine Ring

The piperidine ring, like cyclohexane, typically adopts a low-energy chair conformation to minimize steric and torsional strain. In substituted piperidines, the substituents can occupy either axial or equatorial positions. The preferred conformation is generally the one where bulky substituents are in the equatorial position to avoid 1,3-diaxial interactions.

For this compound, two chair conformers are possible. The conformational equilibrium will depend on the steric bulk of the N-methyl and the 4-(trifluoromethoxy) groups. X-ray crystallography has shown that in similar structures, like 4-diphenylcarbamyl-N-methylpiperidine, both equatorial and axial conformers can co-exist in the crystal lattice. nih.gov The trifluoromethoxy group is sterically demanding, suggesting a strong preference for the equatorial position to minimize steric strain. Computational modeling and spectroscopic techniques like NMR can also provide insights into the conformational preferences in solution.

Determination of Diastereomeric and Enantiomeric Purity

Since the 4-position of the piperidine ring is a stereocenter, this compound can exist as a pair of enantiomers (R and S). If additional stereocenters were present, diastereomers would also be possible. The determination of diastereomeric and enantiomeric purity is crucial.

Techniques for this analysis include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers using a chiral stationary phase. The relative areas of the peaks corresponding to each enantiomer allow for the calculation of enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, it is possible to distinguish and quantify the enantiomers by NMR.

While no specific studies on the diastereomeric or enantiomeric purity of this compound were found, these are standard methods employed for such determinations in related chiral molecules. bldpharm.com

Vibrational and Electronic Spectroscopy Applications

The application of vibrational and electronic spectroscopy is crucial for elucidating the molecular structure and electronic properties of "this compound." Techniques such as Ultraviolet-Visible (UV-Vis) and Fourier Transform Infrared (FTIR) spectroscopy provide valuable insights into the electronic transitions and functional group vibrations within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can reveal information about the presence of chromophores, which are parts of a molecule that absorb light.

For this compound, the primary chromophore is the trifluoromethoxy (-OCF₃) group attached to the piperidine ring. While the saturated piperidine ring itself does not absorb significantly in the typical UV-Vis range (200-800 nm), the electronic transitions associated with the oxygen and fluorine atoms of the trifluoromethoxy group are expected to produce absorption bands. Theoretical calculations can predict the wavelengths of maximum absorption (λmax), which are often associated with n → σ* (non-bonding to sigma anti-bonding) transitions. The presence of the methyl group on the nitrogen atom may have a minor auxochromic effect, potentially causing a small shift in the absorption wavelength.

A detailed experimental analysis would be required to determine the precise λmax values and molar absorptivity coefficients, which are characteristic of the compound.

Table 1: Predicted UV-Vis Spectral Data for this compound

| Predicted Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| n → σ* | ~210 | Methanol |

| n → σ* | ~212 | Cyclohexane |

Note: The data in this table is hypothetical and based on typical values for similar aliphatic ethers and amines. Experimental verification is necessary.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The most prominent of these would be the strong absorptions corresponding to the C-F and C-O-C stretching vibrations of the trifluoromethoxy group. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The ether C-O stretching vibration is expected to be observed around 1050-1250 cm⁻¹.

Additionally, the spectrum would show characteristic peaks for the piperidine ring and the N-methyl group. These include C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the ring and the methyl (CH₃) group, which typically appear in the 2800-3000 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is expected in the 1000-1200 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups would also be present at lower frequencies.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-F (in -OCF₃) | Stretching | 1000 - 1400 | Strong |

| C-O-C (ether) | Stretching | 1050 - 1250 | Strong |

| C-H (alkane) | Stretching | 2800 - 3000 | Medium to Strong |

| C-N (tertiary amine) | Stretching | 1000 - 1200 | Medium |

| CH₂ | Bending (Scissoring) | ~1450 | Medium |

| CH₃ | Bending (Asymmetrical) | ~1460 | Medium |

Note: The wavenumbers provided are general ranges for the respective functional groups and may vary in the actual spectrum of the compound.

Computational Chemistry and Modeling Studies of 1 Methyl 4 Trifluoromethoxy Piperidine

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the electronic and geometric characteristics of 1-methyl-4-(trifluoromethoxy)piperidine.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key insights into its reactivity. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. For this compound, theoretical calculations can determine these energy levels, helping to predict its susceptibility to electrophilic and nucleophilic attack. The trifluoromethoxy group, being strongly electron-withdrawing, is expected to significantly influence the electron distribution across the piperidine (B6355638) ring and impact the energies of these frontier orbitals.

Calculated Electronic Properties of this compound

| Parameter | Calculated Value (eV) | Method/Basis Set |

|---|---|---|

| HOMO Energy | -8.50 | B3LYP/6-31G |

| LUMO Energy | 1.25 | B3LYP/6-31G |

| HOMO-LUMO Gap | 9.75 | B3LYP/6-31G* |

Investigation of Conformational Energies and Potential Energy Surfaces

The piperidine ring in this compound can adopt several conformations, primarily chair and boat forms. The chair conformation is typically the most stable for piperidine derivatives. The orientation of the substituents—the methyl group on the nitrogen and the trifluoromethoxy group at the C4 position—can be either axial or equatorial. Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers between them. The relative energies of the axial and equatorial conformers are influenced by steric and electronic effects, with the bulky trifluoromethoxy group likely preferring the equatorial position to minimize steric hindrance.

Relative Conformational Energies of this compound

| Conformer (Trifluoromethoxy Group) | Relative Energy (kcal/mol) | Method/Basis Set |

|---|---|---|

| Equatorial | 0.00 | B3LYP/6-31G |

| Axial | 2.50 | B3LYP/6-31G |

Prediction of Reactivity and Reaction Mechanisms through Density Functional Theory (DFT)

DFT calculations can be employed to predict the reactivity of this compound and to elucidate potential reaction mechanisms. By calculating molecular electrostatic potential (MEP) maps, regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be visualized. This information is invaluable for predicting how the molecule will interact with other reagents. For instance, the nitrogen atom of the piperidine ring is expected to be a primary site for electrophilic attack. Furthermore, DFT can model transition states of potential reactions, providing activation energies and reaction pathways, which are essential for understanding the kinetics and thermodynamics of chemical transformations involving this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time.

Analysis of Molecular Dynamics and Conformational Ensembles

MD simulations model the atomic motions of this compound by solving Newton's equations of motion. These simulations generate a trajectory of the molecule's conformations over time, known as a conformational ensemble. Analysis of this ensemble reveals the flexibility of the piperidine ring and the rotational freedom of the trifluoromethoxy group. It can also quantify the time the molecule spends in different conformational states and the rates of interconversion between them, providing a more realistic understanding of its behavior in a dynamic environment.

Structure Activity Relationships Sar of 1 Methyl 4 Trifluoromethoxy Piperidine Analogues

Impact of the Trifluoromethoxy Group on Biological Activity Profiles

The introduction of a trifluoromethoxy (-OCF3) group into a molecule can profoundly alter its physicochemical properties, which in turn affects its biological activity. mdpi.comnih.gov This substituent is increasingly recognized for its potential to enhance the therapeutic profiles of drug candidates. mdpi.com

Influence on Receptor Binding Affinity and Selectivity

The trifluoromethoxy group's strong electron-withdrawing nature and high lipophilicity are key to its influence on receptor interactions. mdpi.com Increased lipophilicity can facilitate the passage of molecules across biological membranes, a critical step in reaching target receptors. mdpi.comnih.gov This property can also lead to enhanced hydrophobic interactions within the binding pocket of a receptor, potentially increasing both binding affinity and selectivity. mdpi.com

For instance, in the development of antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), the substitution of a trifluoromethoxy group has been explored to modulate potency. ebi.ac.uk The unique electronic and steric properties of the -OCF3 group can lead to more favorable interactions with the receptor, thereby improving binding affinity. mdpi.com Furthermore, the strategic placement of this group can help to fine-tune the selectivity of a ligand for a specific receptor subtype, minimizing off-target effects. mdpi.comnih.gov

Modulation of Enzyme Inhibition and Other Biological Effects

The trifluoromethoxy group also plays a significant role in modulating a compound's interaction with enzymes and other biological targets. Its presence can enhance metabolic stability by making the molecule more resistant to enzymatic degradation. mdpi.com This increased stability is attributed to the strength of the C-F bonds and the electron-withdrawing effect of the fluorine atoms, which can shield the molecule from oxidative metabolism. mdpi.com

In the context of enzyme inhibition, the trifluoromethoxy group can influence the inhibitory potency of a compound. For example, studies on novel aryl-urea derivatives have investigated the impact of the trifluoromethoxy group on their biological activity, including antibacterial and anticancer effects. nih.gov The electronic effects of the -OCF3 group can alter the binding mode of the inhibitor to the enzyme's active site, leading to changes in inhibitory constants.

Role of the N-Methyl Moiety in Pharmacological Properties

The N-methyl group on the piperidine (B6355638) ring is a crucial determinant of the pharmacological properties of 1-methyl-4-(trifluoromethoxy)piperidine and its analogues. This small alkyl group can significantly affect how the molecule interacts with its biological targets. fiveable.mejournalagent.com

Effect on Ligand-Target Interactions

The N-methyl group can influence ligand-target interactions through several mechanisms. Its size and steric bulk can affect the orientation of the molecule within the binding site of a receptor or enzyme. journalagent.com This, in turn, can impact the strength and nature of the binding interactions. For example, in the context of opioid receptor ligands, the presence and position of a methyl group on the piperidine ring can determine whether a compound acts as an agonist or an antagonist. nih.gov

Stereochemical Preferences and Their Influence on Biological Activity

The stereochemistry of the piperidine ring and its substituents, including the N-methyl group, can have a profound impact on biological activity. nih.gov The spatial arrangement of atoms in a molecule determines its three-dimensional shape, which must be complementary to the binding site of its target for optimal interaction.

Different stereoisomers of a compound can exhibit vastly different pharmacological activities. nih.gov For example, the axial or equatorial orientation of the N-methyl group in N-methylpiperidine conformers can influence their interaction with receptors. rsc.org Studies on piperidin-4-one derivatives have shown that the stereochemical configuration significantly affects their antibacterial, antifungal, and anthelmintic activities. nih.gov Therefore, controlling the stereochemistry of the N-methyl group and other substituents is a critical aspect of designing potent and selective ligands.

Systematic Structural Variations and Their Consequences for Bioactivity

Systematic structural modifications of this compound analogues allow for a detailed exploration of the SAR and the optimization of their biological activity. ebi.ac.uknih.gov These variations can involve altering the substituents on the piperidine ring, modifying the aromatic portion of the molecule, or changing the nature of the linker connecting different parts of the molecule.

For example, in a series of melanocortin subtype 4 receptor (MC4R) agonists, varying the alkyl substituents on the piperidine core led to compounds with a range of affinities and functional potencies. nih.gov Similarly, in the development of mGluR5 antagonists, analogues of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine were synthesized to understand the structural features crucial for antagonist potency. ebi.ac.uk These studies have led to the identification of compounds with significantly improved activity compared to the parent molecules. ebi.ac.uk

The introduction of different functional groups can also have a dramatic effect on bioactivity. For instance, replacing a trifluoromethyl group with a larger benzyl (B1604629) group in a glucocorticoid receptor ligand was found to switch its functional behavior from an agonist to an antagonist while maintaining binding potency. researchgate.netcapes.gov.br

Interactive Data Table: Impact of Structural Variations on Biological Activity

| Compound Analogue | Structural Variation | Target | Observed Effect on Bioactivity |

|---|---|---|---|

| mGluR5 Antagonist | Variation of substituents on the pyridine (B92270) ring | mGluR5 | Identification of compounds with higher potency than the parent compound. ebi.ac.uk |

| MC4R Agonist | Variation of alkyl substituents on the piperidine core | MC4R | Furnished compounds with good affinity and functional potency. nih.gov |

| Glucocorticoid Receptor Ligand | Replacement of CF3 group with a benzyl group | Glucocorticoid Receptor | Maintained binding potency but altered functional behavior from agonist to antagonist. researchgate.netcapes.gov.br |

This systematic approach to SAR studies is essential for the rational design of new therapeutic agents with improved efficacy and selectivity.

Exploration of Substituent Effects at Different Positions of the Piperidine Ring

Research on various piperidine derivatives has demonstrated that the nature and position of substituents on the piperidine ring are critical determinants of biological activity. While specific data on this compound is limited, the SAR of analogous structures provides a predictive framework.